N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea

Environmental Fate Soil Sorption Sulfonylurea Metabolites

Environmental laboratories quantifying rimsulfuron residues face systematic error from misidentified metabolite standards. IN-70941 (a urea) differs structurally from rimsulfuron (a sulfonylurea) and IN-70942 (a pyrimidinamine), producing distinct MRM transitions and up to 10-fold variation in soil-water partition coefficients (Kd). This authenticated reference standard eliminates cross-analyte misidentification. • ≥95% purity, validated for LC-MS/MS method development and ISO/IEC 17025 accreditation • Enables accurate quantification at the EU regulatory threshold of 0.1 μg L⁻¹ for drinking water monitoring • Prevents false positives from co-eluting isobaric interferences in multi-residue sulfonylurea methods

Molecular Formula C14H17N5O5S
Molecular Weight 367.38 g/mol
CAS No. 138724-53-5
Cat. No. B1469596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea
CAS138724-53-5
Molecular FormulaC14H17N5O5S
Molecular Weight367.38 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(N=CC=C1)N(C2=NC(=CC(=N2)OC)OC)C(=O)N
InChIInChI=1S/C14H17N5O5S/c1-4-25(21,22)9-6-5-7-16-12(9)19(13(15)20)14-17-10(23-2)8-11(18-14)24-3/h5-8H,4H2,1-3H3,(H2,15,20)
InChIKeyYKUAHBLGZCTWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IN-70941 Metabolite Standard Procurement Guide


N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea (CAS 138724-53-5), also designated as IN-70941 or PPU, is a primary degradation product of the sulfonylurea herbicide rimsulfuron [1]. Unlike the herbicidally active parent compound, which functions as an acetolactate synthase (ALS) inhibitor, this desulfonated urea metabolite is biologically inactive and is primarily procured as a high-purity analytical reference standard for environmental fate, monitoring, and residue analysis studies [2]. Its critical importance lies in its documented persistence and mobility in soil and groundwater systems, where it serves as a definitive marker of rimsulfuron contamination long after the parent compound has dissipated.

TypeAnalytical Reference Standard
UseEnvironmental fate & residue analysis
IdentityRimsulfuron metabolite IN-70941 (PPU), biologically inactive

Why Generic Rimsulfuron Metabolite Standards Fail


Interchanging sulfonylurea metabolite reference standards without structural verification introduces significant analytical error. The metabolite IN-70941 (a urea) differs fundamentally from its parent rimsulfuron (a sulfonamide) and from the further degradation product IN-70942 (a pyrimidinamine) in both chemical structure and environmental behavior [1]. These structural differences directly translate into quantifiable variations in soil-water partition coefficients (Kd) spanning over an order of magnitude and distinct chromatographic retention times. As demonstrated by Azcarate et al. (2018), the Kd values for IN-70941, rimsulfuron, and IN-E9260 differ by up to 10-fold within the same soil matrix, making generic or mislabeled standards a direct source of quantitative inaccuracy in environmental monitoring workflows [2].

Structural mismatch with parent or co-metabolites

IN-70941 (urea bridge) differs from rimsulfuron (sulfonylurea) and IN-70942 (pyrimidinamine), leading to distinct Kd values and retention times. Generic rimsulfuron standards may not represent this metabolite.

Inaccurate sorption and mobility modeling

Reported Kd differences up to 10‑fold among degradation products mean substitution can bias soil transport models by 2–50×. Compound‑specific standard is required for reliable input parameters.

Regulatory monitoring target specificity

Only IN‑70941 has exceeded EU drinking water limits in long‑term studies and been proposed for mandatory monitoring. Misidentification with other metabolites risks non‑compliance.

Quantitative Differentiation Evidence for IN-70941


Soil-Water Partitioning: IN-70941 vs. Parent and Co-Metabolites

In a direct head-to-head comparison using 14C-labeled compounds across six soil depths from Argentinian landforms, IN-70941 exhibited Kd values ranging from 0.4 to 1.2 mL g⁻¹, positioning it between the parent rimsulfuron (Kd 1.1–2.0 mL g⁻¹) and the co-metabolite IN-E9260 (Kd 0.2–0.4 mL g⁻¹) [1]. The further degradation product IN-70942 showed substantially higher sorption with Kd values of 5.3–21.0 mL g⁻¹. This order-of-magnitude range across the degradation pathway means that using a rimsulfuron standard to quantify IN-70941 in soil extracts would overestimate sorption by approximately 2- to 3-fold, directly biasing mobility models.

Soil‑water partitioning
Head‑to‑head
IN‑70941 Kd 0.4–1.2 mL g⁻¹
vs. rimsulfuron 1.1–2.0, IN‑E9260 0.2–0.4, IN‑70942 5.3–21.0
Substituting with rimsulfuron overestimates sorption 2–3×; procurement of the correct standard avoids biased mobility models.
Batch equilibration, Argentinian soils
Environmental Fate Soil Sorption Sulfonylurea Metabolites

Environmental Persistence: IN-70941 vs. Rimsulfuron Half-Life

Regulatory data compiled in the EU pesticide properties database show IN-70941 has a laboratory soil DT₅₀ of 337 days (field DT₅₀ 532 days), classifying it as 'Very Persistent' [1]. In contrast, the parent rimsulfuron typically degrades with DT₅₀ values of 1–7 days in most agricultural soils due to rapid microbial and chemical hydrolysis [2]. A cross-study comparison of published half-life ranges confirms IN-70941 (38–1100 days) persists far longer than rimsulfuron (1–30 days), making it the dominant analyte detected in multi-year groundwater monitoring programs long after rimsulfuron application has ceased.

Persistence (DT₅₀)
Cross‑study
Lab DT₅₀ 337 d (range 38–615)
Field DT₅₀ 532 d
vs. rimsulfuron ~1–7 d
IN‑70941 persists ~48–337× longer; it is the dominant long‑term groundwater analyte, not the parent.
EU regulatory dossier data
Persistence DT50 Groundwater Contamination

Groundwater Leaching and EU Regulatory Limit Exceedance

In a 4–6-year field study across two sandy agricultural sites in Denmark, Rosenbom et al. (2010) demonstrated that while rimsulfuron itself was never detected in vadose zone or groundwater samples, IN-70941 was detected at 1 m depth for three consecutive years at annual average concentrations exceeding the EU drinking water limit of 0.1 μg L⁻¹ [1]. At the Jyndevad site, groundwater concentrations of IN-70941 occasionally exceeded 0.1 μg L⁻¹. In contrast, the further degradation product IN-70942 remained below 0.1 μg L⁻¹ in all but four samples across the entire monitoring period. This establishes IN-70941 as the primary contaminant of regulatory concern among rimsulfuron degradation products.

Groundwater exceedance
Field study
IN‑70941 annual avg. >0.1 μg L⁻¹ at 1 m for 3 years
Rimsulfuron not detected; IN‑70942 rarely exceeded limit
Only IN‑70941 consistently exceeded the EU drinking water threshold, making it the primary contaminant of regulatory concern.
4–6‑year Danish field study
Leaching Groundwater Drinking Water Contamination

Structural Basis for Distinct Chromatographic Behavior

IN-70941 contains a urea bridge (–NH–C(=O)–NH–) connecting the pyrimidine and pyridine rings, whereas rimsulfuron features a sulfonylurea bridge (–SO₂–NH–C(=O)–NH–) and IN-70942 is a pyrimidinamine (–NH–) with no carbonyl bridge [1]. This fundamental structural difference results in distinct physicochemical properties: IN-70941 has a molecular weight of 367.38 g/mol and significantly different polarity and hydrogen-bonding capacity compared to rimsulfuron (MW 431.4 g/mol). These differences produce unique reversed-phase chromatographic retention times (estimated ΔtR > 2 min under standard C18 gradient conditions) and distinct MS/MS fragmentation patterns, with IN-70941 showing a characteristic neutral loss of the urea moiety that is absent in rimsulfuron's sulfonylurea fragmentation pathway. No direct structural analog among commercially available sulfonylurea metabolites can substitute for this compound in LC-MS/MS multiple reaction monitoring (MRM) method development.

Chromatographic distinctness
Class‑level
Urea bridge (MW 367.4) vs. sulfonylurea (MW 431.4); estimated ΔtR >2 min, unique MRM transitions.
Authentic standard required for LC‑MS/MS method development; no other degradation product shares this physicochemical profile.
Structural inference from class behavior
Structural Analysis Chromatographic Selectivity Mass Spectrometry

Global Regulatory Monitoring of IN-70941 in Drinking Water

IN-70941 (listed as PPU, CAS 138724-53-5) has been formally proposed for inclusion in national drinking water monitoring legislation, as exemplified by its 2022 proposal for addition to Annex 2 of the Danish drinking water regulation alongside pentachlorobenzene [1]. This regulatory attention is unique among rimsulfuron metabolites—neither IN-E9260 nor IN-70942 has been the subject of equivalent regulatory proposals. The compound's classification as a 'Forever Chemical' under the PPDB Rule 11 criteria (sediment DT₅₀ ≥ 90 days or water-phase DT₅₀ ≥ 90 days) further reinforces its distinction from the transient parent herbicide and positions it among persistent environmental micropollutants requiring systematic surveillance.

Regulatory listing
Supporting
Proposed for Danish drinking water Annex 2 (2022); classified as 'Forever Chemical' under PPDB Rule 11.
Pending regulatory mandates may increase demand for certified IN‑70941 standards for compliance testing.
Member state proposal review
Regulatory Monitoring Drinking Water Emerging Contaminant

Key Application Scenarios for IN-70941


Groundwater and Drinking Water Compliance Monitoring

IN-70941 is the analytically critical target for laboratories conducting regulatory drinking water monitoring for sulfonylurea herbicide contamination. As the only rimsulfuron-derived compound detected at concentrations exceeding the EU 0.1 μg L⁻¹ limit in multi-year field studies [1], and with active regulatory proposals for mandatory monitoring in EU member states [2], water utilities and contract laboratories require a certified IN-70941 reference standard to validate LC-MS/MS methods, establish limit of quantification (LOQ), and ensure compliance with ISO/IEC 17025 accreditation requirements for pesticide residue analysis.

Environmental Fate and Mobility Modeling

Researchers modeling pesticide transport through vadose zone and groundwater systems require compound-specific Kd and DT₅₀ input parameters. The Kd of IN-70941 (0.4–1.2 mL g⁻¹) differs 2–3× from rimsulfuron and >10× from IN-70942 [1], while its DT₅₀ of 337–532 days is orders of magnitude longer than the parent [2]. Using the authenticated standard for batch sorption and degradation studies ensures that experimentally derived parameters accurately represent IN-70941's behavior rather than being confounded by co-eluting or misidentified analytes.

Multi-Residue LC-MS/MS Method Development

Analytical chemists developing multi-analyte methods for sulfonylurea herbicides and their transformation products in soil, water, and plant matrices need chromatographically resolved standards for each target. IN-70941's urea bridge structure confers distinct reversed-phase retention and unique MRM transitions compared to rimsulfuron (sulfonylurea) and IN-70942 (pyrimidinamine) [1]. Procurement of the individual certified standard is essential for establishing retention time windows, optimizing collision energies, and verifying method selectivity against false positives from isobaric interferences.

Soil Ecotoxicology and Long-Term Risk Assessment

Ecotoxicologists investigating the chronic effects of persistent pesticide transformation products on soil microbiota, aquatic invertebrates, or groundwater-dependent ecosystems use IN-70941 as a test substance. Its classification as a 'Forever Chemical' based on sediment phase persistence and its documented multi-year residence in soil water [1] make it a model compound for studying the long-term ecological consequences of sulfonylurea herbicide use. Authenticated standards with defined purity (typically ≥95%) are required for reproducible dose-response experiments and regulatory ecotoxicity testing under OECD guidelines.

Application
Selection Property
Validation Focus
Drinking water compliance monitoring
Certified identity and purity of IN‑70941
LC‑MS/MS method validation, LOQ, ISO/IEC 17025 accreditation
Environmental fate & mobility modeling
Compound‑specific Kd and DT₅₀ parameters
Accurate sorption/degradation input parameters, avoiding misidentification bias
Multi‑residue LC‑MS/MS method development
Unique chromatographic retention and MRM transitions
Retention time window establishment, collision energy optimization, isobaric interference rejection
Soil ecotoxicology & long‑term risk assessment
Defined purity (≥95%) and stability as test substance
Reproducible dose‑response, OECD guideline ecotoxicity testing
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